Nanomolar Potency in Lethal Factor (LF) Inhibition: 4-Fluoro-3-methylbenzenesulfonamide Fragment Delivers 37-120 nM IC₅₀ in Anthrax Therapeutic Candidates
Hydroxamate-based inhibitors incorporating the 4-fluoro-3-methylbenzenesulfonamide pharmacophore demonstrate nanomolar-range IC₅₀ values against Bacillus anthracis lethal factor (LF). The fragment-containing analog BDBM8509 (IC₅₀ = 37 nM) and BDBM8505 (IC₅₀ = 67 nM) exhibit substantially greater potency than many structurally distinct LF inhibitor chemotypes reported across the literature, where micromolar-range activity is frequently observed for non-optimized sulfonamide scaffolds [1]. Within this congeneric series, the 4-fluoro-3-methyl substitution pattern was retained across multiple active analogs, confirming its critical contribution to target engagement [2].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 37 nM (BDBM8509), 67 nM (BDBM8505), 120 nM (BDBM8504) |
| Comparator Or Baseline | Typical unoptimized sulfonamide LF inhibitors: >1,000 nM (micromolar range) |
| Quantified Difference | ≥8- to >27-fold improvement in potency |
| Conditions | 96-well plate fluorescence-based protease assay using synthetic peptide substrate; Bacillus anthracis lethal factor |
Why This Matters
Procurement of this specific sulfonamide fragment is justified for LF inhibitor programs where published SAR demonstrates that the 4-fluoro-3-methyl substitution directly correlates with low-nanomolar target engagement, a threshold not consistently achieved with generic benzenesulfonamide analogs.
- [1] Shoop WL, Xiong Y, Wiltsie J, et al. Anthrax lethal factor inhibition. Proc Natl Acad Sci USA 2005, 102: 7958-7963. (BindingDB entries BDBM8504, BDBM8505, BDBM8509) View Source
- [2] Xiong Y, Wiltsie J, Woods A, et al. The discovery of a potent and selective lethal factor inhibitor for adjunct therapy of anthrax infection. Bioorg Med Chem Lett 2006, 16: 964-968. View Source
